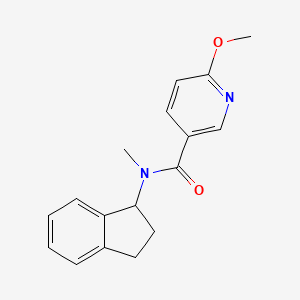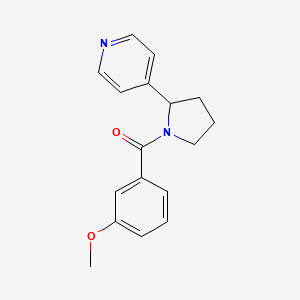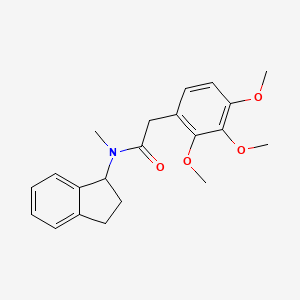
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide, also known as TRIMCA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action is not yet fully understood, but studies have shown that it acts on multiple targets in the body. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and cancer development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's advantages for lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of disease and potential therapeutic targets. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action and potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide in vivo, which will be important for its eventual clinical use.
合成方法
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide is synthesized through a multi-step process that involves the condensation of 2,3,4-trimethoxybenzaldehyde with N-methyl-2-(2-aminoethyl)benzamide, followed by a cyclization reaction to form the indene ring. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学研究应用
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been of interest to researchers due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has anti-inflammatory, anti-proliferative, and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(17-11-9-14-7-5-6-8-16(14)17)19(23)13-15-10-12-18(24-2)21(26-4)20(15)25-3/h5-8,10,12,17H,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVKGODSAJEXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
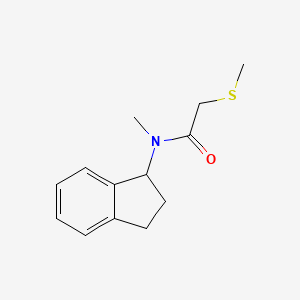
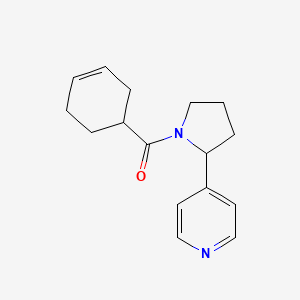
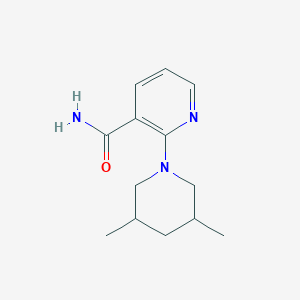
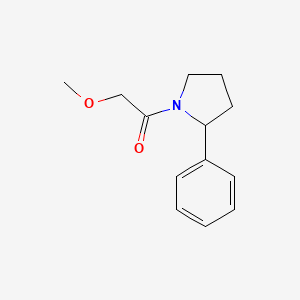

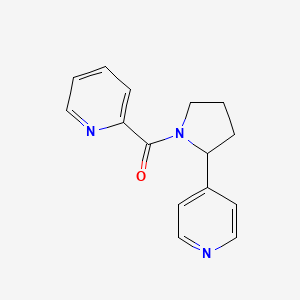
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)
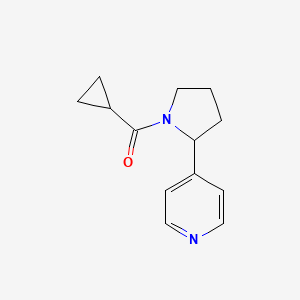
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
